Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate

Catalog No.
S14458712
CAS No.
M.F
C11H20N2O2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxy...

Product Name

Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate

IUPAC Name

tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-8(12)6-11(13)4-5-11/h8H,4-7,12H2,1-3H3

InChI Key

BQYHRMLMAFNTDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CC2)N

Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within a bicyclic framework. The compound's molecular formula is C12H21N1O3C_{12}H_{21}N_{1}O_{3}, and it has a molecular weight of approximately 227.30 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Oxidation: The hydroxymethyl group can be oxidized to yield carboxylic acid derivatives.
  • Reduction: The compound can be reduced to produce different alcohol derivatives.
  • Substitution: The tert-butyl group may undergo substitution reactions with various nucleophiles under suitable conditions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to minimize side reactions.

Research indicates that tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme or receptor activities, which could lead to therapeutic effects against various diseases .

The synthesis of tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate typically involves multi-step processes starting from simpler precursors:

  • Formation of Spirocyclic Intermediate: A common approach includes the reaction of a spirocyclic intermediate with tert-butyl chloroformate under controlled conditions.
  • Purification: After synthesis, the product is often purified using recrystallization or chromatography to achieve high purity levels suitable for research or industrial applications.

For large-scale production, automated reactors and continuous flow systems are employed to optimize yield and purity .

Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block in the synthesis of novel therapeutic agents.
  • Material Science: The compound is explored for its potential utility in developing new materials with unique properties, such as polymers and coatings.
  • Biological Research: Its biological activities make it a subject of interest for studies aimed at discovering new antimicrobial and anticancer agents .

Studies on the interactions of tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate with biological macromolecules have highlighted its potential as a modulator of enzyme activity and receptor function. These interactions are critical for understanding its pharmacological profile and guiding further drug development efforts. The exact molecular targets and pathways are still under investigation but are expected to provide insights into its therapeutic applications .

Several compounds share structural similarities with tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate, including:

  • Tert-butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate: This compound incorporates oxygen and sulfur atoms into the spirocyclic structure, potentially altering its biological activity and reactivity profiles.
  • 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid: This variant emphasizes the carboxylic acid functionality, which may enhance solubility and bioavailability compared to the tert-butyl ester form.
  • Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate: Featuring a hydroxymethyl group instead of an amino group, this compound may exhibit different reactivity and biological properties.

Uniqueness

Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate stands out due to its specific amino functionality combined with a spirocyclic structure, which may confer unique pharmacological properties not present in other similar compounds. Its potential applications in drug development make it a significant focus of ongoing research efforts .

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.152477885 g/mol

Monoisotopic Mass

212.152477885 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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